1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-phenylpiperazine
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Description
The compound “1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-phenylpiperazine” is a derivative of pyrazolo[1,5-a]pyrazin-4-ol . It is a complex organic compound that contains a pyrazolo[1,5-a]pyrazin-4-yl group attached to a phenylpiperazine moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol to obtain different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopropyl group attached to a pyrazolo[1,5-a]pyrazin-4-yl group, which is further attached to a phenylpiperazine group . The exact structure would depend on the specific substitutions at various positions in these groups.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, the pyrazolo[1,5-a]pyrazin-4-yl group could potentially undergo reactions with various nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of a cyclopropyl group could potentially increase its lipophilicity, while the presence of a pyrazolo[1,5-a]pyrazin-4-yl group could potentially increase its reactivity .Mechanism of Action
Target of Action
Similar compounds have shown strong inhibition against pak4 , a kinase involved in various cellular processes such as cytoskeleton organization, cell proliferation, and survival.
Mode of Action
It’s suggested that the bromine atoms in similar compounds had a moderate spatial structure to occupy the hydrophobic cavity of the p-loop pocket . This interaction could potentially alter the activity of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Given its potential interaction with kinases like pak4 , it might influence pathways related to cell proliferation and survival.
Result of Action
Similar compounds have shown significant inhibitory activity against certain cancer cell lines . This suggests that the compound might have potential anti-cancer effects.
Properties
IUPAC Name |
2-cyclopropyl-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-2-4-16(5-3-1)22-10-12-23(13-11-22)19-18-14-17(15-6-7-15)21-24(18)9-8-20-19/h1-5,8-9,14-15H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDSKOYUSJZKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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